1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
The compound "1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride" is a synthetic chemical featuring a complex molecular structure. It is primarily utilized in various scientific domains due to its unique chemical properties.
Scientific Research Applications
Chemistry: Used as a precursor in synthesizing more complex molecules and studying reaction mechanisms.
Biology: Functions as a ligand in biological assays, helping to elucidate enzyme mechanisms and receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including possible antiviral and antibacterial activities.
Industry: Applied in the development of novel materials and as a catalyst in polymer production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride" involves several key steps:
Initial Formation: : The bicyclo[2.2.1]heptane structure is synthesized through a Diels-Alder reaction.
Addition of Side Chains: : Functional groups are added via various organic synthesis reactions, including SN2 nucleophilic substitution.
Final Combination: : The tetramethylpiperidine moiety is attached through an alkylation reaction under controlled conditions.
Industrial Production Methods: Industrial production scales up these synthetic routes, emphasizing:
Large Batch Reactions: : Using industrial reactors to manage large volumes.
Purification Techniques: : Employing chromatography and recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can undergo oxidation at the methoxy group to form corresponding aldehydes.
Reduction: : Reduction reactions can transform carbonyl groups within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of various functional groups.
Oxidation: : Using oxidizing agents like KMnO₄ or H₂O₂.
Reduction: : Employing reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Utilizing reagents such as NaOH for nucleophilic substitution and AlCl₃ for electrophilic substitution.
Oxidation: : Produces aldehydes or ketones.
Reduction: : Yields alcohols or hydrocarbons.
Substitution: : Results in a variety of functionalized derivatives.
Mechanism of Action
The compound’s mechanism involves interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate biological pathways depending on its configuration and functional groups. The bicyclo[2.2.1]heptane structure imparts rigidity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Compared to compounds like "1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride", it boasts unique steric properties due to its bicyclic structure. Other similar compounds include:
"2-((1S,2R)-bicyclo[2.2.1]heptan-3-ylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol"
"3-((1R,2S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-4-(2,2,6,6-tetramethylpiperidin-1-yl)butan-2-ol"
These similarities lie in their bicyclic core but vary in functional group attachment, affecting their chemical reactivity and applications.
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Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2.ClH/c1-19(2)8-5-9-20(3,4)21(19)12-18(22)14-23-13-17-11-15-6-7-16(17)10-15;/h15-18,22H,5-14H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFVRXFXLPXGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COCC2CC3CCC2C3)O)(C)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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